2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core linked to a thiophene ring via an oxadiazole moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-phenoxy-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-17(20-19-22-21-18(25-19)16-11-6-12-26-16)14-9-4-5-10-15(14)24-13-7-2-1-3-8-13/h1-12H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFXQPVNJPPFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. For instance, the reaction of 2-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired oxadiazole ring.
Coupling Reaction: The oxadiazole intermediate is then coupled with benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2, Pd/C
Substitution: Nucleophiles (amines, thiols), bases (NaH, K2CO3)
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory and Anti-cancer Properties
Research indicates that 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits significant anti-inflammatory and anti-cancer activities. In vitro studies have shown that this compound can inhibit cyclooxygenase-2 (COX-2) and protein kinase B (AKT1), both of which are pivotal in inflammatory processes and cancer progression. The compound has been demonstrated to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as BCL2.
Antiviral Activity
A notable application of this compound is its potential as an antiviral agent. It has been evaluated for its efficacy against dengue virus, showing promising results as a non-nucleoside polymerase inhibitor. In vitro tests revealed that it exhibits submicromolar activity against all four serotypes of the dengue virus . This positions it as a candidate for further development in antiviral therapies.
Materials Science Applications
Organic Electronics
The unique electronic properties of the oxadiazole and thiophene components make this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its ability to serve as a building block for more complex heterocyclic compounds enhances its utility in the development of advanced electronic materials.
Organic Synthesis Applications
Versatile Building Block
In organic synthesis, this compound acts as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical transformations such as oxidation to form thiophene sulfoxides or sulfones and reduction to yield reduced oxadiazole derivatives. Furthermore, it can be substituted to create diverse phenoxy derivatives.
Case Study 1: Antiviral Efficacy
A study conducted on the antiviral properties of this compound revealed its effectiveness against dengue virus polymerase. The compound was synthesized using a high-throughput screening method which led to the identification of several analogues with enhanced activity against the virus. The most potent inhibitors demonstrated significant antiviral effects in infected cell models .
Case Study 2: Anti-cancer Activity
In another investigation focusing on its anti-cancer properties, researchers evaluated the compound's effects on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in colorectal carcinoma cells (HCT116), showcasing its potential as an anticancer agent . The IC50 values obtained were competitive with standard chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase-2 (COX-2) and protein kinase B (AKT1), which are involved in inflammatory and cancer pathways.
Apoptosis Induction: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins such as BCL2.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-arylacetamide: Similar structure but lacks the oxadiazole ring, which reduces its electronic properties and biological activity.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the oxadiazole and phenoxy groups, limiting its applications in materials science and medicinal chemistry.
Uniqueness
2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its combination of the oxadiazole, thiophene, and benzamide moieties, which confer unique electronic, chemical, and biological properties. This makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a notable member of the oxadiazole class of compounds, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: CHNOS
Molecular Weight: 377.4 g/mol
IUPAC Name: this compound
Canonical SMILES: C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CS4
This compound features a phenoxy group attached to a benzamide moiety and an oxadiazole ring substituted with a thiophene group, contributing to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 - 15.63 | Tamoxifen (10.38) |
| HeLa (Cervical Cancer) | 2.41 | - |
| PANC-1 (Pancreatic Cancer) | 0.75 - 1.5 | - |
These findings suggest that the compound exhibits dose-dependent cytotoxicity , particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231, where it induces apoptosis through mechanisms involving p53 activation and caspase cleavage .
Antimicrobial Activity
The oxadiazole derivatives have also shown promising results in antimicrobial assays. For example, certain analogs have been effective against resistant strains of Mycobacterium tuberculosis, indicating a potential role in treating infectious diseases . The reported activities include:
| Microorganism | Activity |
|---|---|
| Mycobacterium tuberculosis | Active against monoresistant strains |
| Various bacterial strains | Moderate to high potency |
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The presence of the thiophene and oxadiazole rings is believed to enhance binding affinity and specificity towards these targets .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Evaluation : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. The most potent compounds exhibited IC values significantly lower than traditional chemotherapeutics like doxorubicin .
- Structure–Activity Relationship (SAR) : Research has focused on modifying substituents on the oxadiazole ring to enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to improve potency against cancer cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-phenoxy-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide?
Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the 1,3,4-oxadiazole core is formed via cyclization of a thiosemicarbazide intermediate under oxidative conditions (e.g., using iodine or TBHP as an oxidant). Subsequent acylation with 2-phenoxybenzoyl chloride in pyridine or DMF yields the final product . Key steps include:
- Cyclization: Optimize reaction time and temperature (e.g., reflux in methanol for 2–4 hours) to avoid over-oxidation .
- Purification: Column chromatography with gradients of hexane/ethyl acetate (e.g., 7:3 ratio) ensures high purity .
Basic: How is the molecular structure of this compound confirmed experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters to note:
- Crystallographic Data: Monoclinic systems (space group C2/c) with mean C–C bond lengths of 1.38–1.42 Å and R-factors < 0.08 .
- Hydrogen Bonding: Intermolecular N–H⋯N and C–H⋯O interactions stabilize the crystal lattice, critical for validating molecular conformation .
Basic: What spectroscopic techniques are used to characterize intermediates and final products?
Methodological Answer:
- NMR: H and C NMR (in DMSO-d6) identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 350.40) .
- FT-IR: Amide C=O stretches (~1670 cm) and oxadiazole C–N vibrations (~1580 cm^{-1) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay conditions or impurities. Mitigation strategies include:
- Reproducibility Checks: Validate activity across multiple cell lines (e.g., HepG2 vs. MCF-7) with standardized protocols .
- Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >98% purity .
- Meta-Analysis: Cross-reference PubChem bioassay data (AID 1259401) with independent studies to identify outliers .
Advanced: What computational approaches predict the compound’s binding affinity for kinase targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 3POZ for EGFR kinase). Key parameters:
- Grid box centered on ATP-binding site (coordinates 15×15×15 Å).
- AMBER force fields for energy minimization .
- MD Simulations: GROMACS simulations (50 ns) assess stability of ligand-protein complexes via RMSD/RMSF plots .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test iodine, TBHP, or CAN (ceric ammonium nitrate) for cyclization efficiency. TBHP in methanol at 70°C increases yields to >85% .
- Solvent Optimization: Replace pyridine with DMF to enhance acyl chloride reactivity while reducing side reactions .
- Microwave Assistance: Reduce reaction time from 6 hours to 30 minutes with 80 W irradiation .
Advanced: What strategies validate the compound’s mechanism of action in antimicrobial studies?
Methodological Answer:
- Enzyme Assays: Directly measure inhibition of dihydrofolate reductase (DHFR) or β-lactamase activity via UV-Vis kinetics (e.g., NADPH depletion at 340 nm) .
- Resistance Profiling: Compare MIC values against E. coli (ATCC 25922) and clinical isolates to identify resistance mechanisms .
Advanced: How do structural modifications (e.g., substituting thiophene with furan) impact bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs via Suzuki coupling (e.g., replace thiophene with furan-2-boronic acid).
- Activity Comparison: Test against S. aureus (MIC from 8 µg/mL to >64 µg/mL) to quantify potency loss .
- Computational Modeling: DFT calculations (B3LYP/6-31G*) correlate electron density at the oxadiazole ring with antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
